molecular formula C20H13ClN4O B2395147 7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 439109-61-2

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2395147
CAS No.: 439109-61-2
M. Wt: 360.8
InChI Key: ZUDNHXCELBBTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C20H13ClN4O and a molecular weight of 360.81 g/mol. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 2-hydroxyacetophenone to form 2-[(4-chlorobenzyl)oxy]acetophenone. This intermediate is then reacted with 3-aminopyrazole in the presence of a base to form the pyrazolo[1,5-a]pyrimidine ring system. Finally, the nitrile group is introduced through a reaction with a suitable cyanating agent.

Chemical Reactions Analysis

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and phenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: It has shown promise as a potential therapeutic agent, particularly in cancer research, due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: The compound is used in the development of new materials with specific optical and electronic properties.

Comparison with Similar Compounds

7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in enzyme inhibition.

    Thioglycoside derivatives: These compounds also exhibit cytotoxic activities against various cancer cell lines.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties, making it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

7-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O/c21-16-7-5-14(6-8-16)13-26-19-4-2-1-3-17(19)18-9-10-23-20-15(11-22)12-24-25(18)20/h1-10,12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDNHXCELBBTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC3=C(C=NN23)C#N)OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.